4-Bromo-3,5-difluorobenzodifluoride

説明

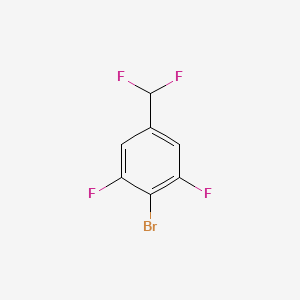

4-Bromo-3,5-difluorobenzodifluoride is a brominated and fluorinated aromatic compound characterized by a benzene ring substituted with bromine at the 4-position and fluorine atoms at the 3- and 5-positions. These compounds are pivotal intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science, due to their reactivity and stability imparted by halogen and fluorine atoms .

特性

IUPAC Name |

2-bromo-5-(difluoromethyl)-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLSQZSMNAKPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis Overview

4-Bromo-3,5-difluorobenzodifluoride is a halogenated aromatic compound that contains bromine and fluorine substituents on a benzene ring. Its unique properties make it useful in organic synthesis and materials science. The synthesis of this compound primarily involves halogenation reactions of difluorobenzene derivatives, requiring careful temperature control and monitoring of reaction times to achieve optimal yield and purity.

Synthetic Method of 3-Bromo-4-fluorobenzaldehyde

Although this patent focuses on a different compound, 3-bromo-4-fluorobenzaldehyde, the synthetic method provides a relevant example of halogenation reactions that may be applicable or adaptable to the synthesis of this compound:

- Dissolving 4-fluorobenzaldehyde in dichloromethane to create solution A. The amount of dichloromethane should be 140-180 mL per 1.0 mol of 4-fluorobenzaldehyde.

- Dissolving sodium bromide in pure water and adding 35% hydrochloric acid while stirring to obtain solution B. For every 1-1.03 mol of sodium bromide, use 90-110 mL of pure water and 90-110 mL of hydrochloric acid.

- Mixing solution A and solution B at 20-25°C, then using ultrasonic waves, add a sodium hypochlorite aqueous solution dropwise while stirring for 1 hour. The sodium hypochlorite aqueous solution should be 1.01-1.04 mol.

- After the addition is complete, continue ultrasonic treatment and stirring while maintaining the temperature for 30 minutes, then let it stand for 15 minutes.

- Separate the phases, wash the dichloromethane phase until it is neutral, then dry and remove the solvent.

- Obtain a crude product and perform bulk melting crystallization at 31°C to get a pure product.

Preparation of 1-Bromo-3,5-difluorobenzene via Sandmeyer Reaction

This method involves converting 3,5-difluoroaniline into its diazonium salt, followed by reaction with HBr in the presence of CuBr.

- Diazotization:

- Sandmeyer Reaction:

- Add the reaction mixture containing the diazonium salt slowly to a boiling mixture of CuBr in 48% strength HBr in a flask fitted with a distillation apparatus, steam-inlet tube, dropping funnel, and thermometer.

- Continue heating to keep the mixture boiling. Organic product and water will distill over during the addition of the diazonium salt. After the addition, continue steam distillation until no more organic product is collected.

- Use 0.2 to 0.5 mol of CuBr per mole of 3,5-difluoroaniline. For the second reaction step, use 0.2 to 0.5 mol of HBr per mole of 3,5-difluoroaniline.

- Work-Up:

Data Table: Compound Information

| Property | Value |

|---|---|

| CAS No. | 1807026-08-9 |

| Product Name | This compound |

| Molecular Formula | C7H3BrF4 |

| Molecular Weight | 243 g/mol |

| IUPAC Name | 2-bromo-5-(difluoromethyl)-1,3-difluorobenzene |

| Standard InChI | InChI=1S/C7H3BrF4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,7H |

| Standard InChIKey | ZOLSQZSMNAKPLU-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1F)Br)F)C(F)F |

| Canonical SMILES | C1=C(C=C(C(=C1F)Br)F)C(F)F |

| PubChem Compound | 118828517 |

| Last Modified | Aug 16 2023 |

化学反応の分析

Types of Reactions

4-Bromo-3,5-difluorobenzodifluoride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield fluorinated aromatic compounds, while oxidation may produce carboxylic acids or ketones.

科学的研究の応用

Organic Synthesis

Role as an Intermediate:

4-Bromo-3,5-difluorobenzodifluoride serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique halogenation pattern allows for selective reactions that can lead to various derivatives.

Reactions:

- Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles in reactions such as nucleophilic aromatic substitution, making it valuable for creating substituted aryl compounds.

- Cross-Coupling Reactions: The bromine atom facilitates metal-catalyzed cross-coupling reactions (e.g., Suzuki and Heck reactions), which are essential for forming carbon-carbon bonds in organic synthesis.

Pharmaceutical Applications

Drug Development:

this compound is explored as a precursor in the synthesis of pharmaceutical compounds. The presence of fluorine is known to enhance the biological activity and metabolic stability of drug candidates.

Case Study:

In a study focused on developing new anti-inflammatory agents, derivatives of this compound were synthesized and tested for their ability to inhibit specific enzymes involved in inflammatory pathways. Results indicated promising activity against targets such as COX-2, suggesting potential therapeutic applications .

Material Science

Development of Functional Materials:

The compound is utilized in creating advanced materials with unique properties, such as liquid crystals and polymers. Its halogenated structure contributes to enhanced thermal stability and electrical properties.

Application Example:

Research has demonstrated that incorporating this compound into polymer matrices can improve their mechanical strength and thermal resistance, making them suitable for high-performance applications in electronics and coatings .

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Selective reactivity; versatile building block |

| Pharmaceuticals | Precursor for drug development | Enhanced biological activity; metabolic stability |

| Material Science | Development of advanced materials | Improved mechanical strength; thermal stability |

Environmental Considerations

While this compound has valuable applications, it is essential to consider its environmental impact. Halogenated compounds can pose risks if not managed properly during synthesis and disposal. Ongoing research aims to develop greener synthetic routes that minimize waste and reduce toxicity.

作用機序

The mechanism of action of 4-Bromo-3,5-difluorobenzodifluoride involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with other atoms, influencing the reactivity and stability of the molecule. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecules.

類似化合物との比較

Key Observations :

- 3,5-Difluorobenzyl bromide exhibits the lowest molecular weight (207.02) and a relatively low boiling point (65°C), typical of halogenated aromatic compounds with small substituents .

- N-[(4-Bromo-3,5-difluorophenyl)]maleimide has a higher molecular weight (307.06) due to the maleimide moiety, which enhances thermal stability and reactivity in polymer applications .

3,5-Difluorobenzyl Bromide

N-[(4-Bromo-3,5-difluorophenyl)]maleimide

This compound is synthesized via a solvent azeotropic method using 4-bromo-3,5-difluoroaniline and maleic anhydride, catalyzed by p-toluene sulfonic acid in a toluene/DMF mixture. Optimized conditions yield 92.6% with structural confirmation via FTIR and NMR .

生物活性

4-Bromo-3,5-difluorobenzodifluoride (CAS Number: 119021529) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The unique substitution pattern of bromine and fluorine atoms on the benzene ring contributes to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

- Molecular Formula : C7H3BrF4

- Molecular Weight : 243.00 g/mol

- Physical State : Solid

- Melting Point : Not specified in available literature

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The halogen substituents can enhance lipophilicity and alter the electronic properties of the compound, which may facilitate its interaction with enzymes or receptors involved in various biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural analogs have shown effectiveness against various pathogens, indicating potential for similar activity in this compound.

- Anticancer Properties : Some derivatives of fluorinated benzene compounds have demonstrated anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The specific effects of this compound on cancer cells remain to be fully elucidated.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Similar compounds have been documented to interact with cytochrome P450 enzymes, affecting drug metabolism.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on structurally related compounds showed that fluorinated benzene derivatives exhibit significant antimicrobial activity against Staphylococcus aureus. While specific data on this compound is limited, its structural similarities suggest a potential for similar efficacy.

Case Study: Anticancer Activity

In vitro studies involving fluorinated compounds indicated a reduction in cell viability in breast cancer cell lines. Further research is needed to determine the specific mechanisms by which this compound might exert these effects.

Safety and Toxicology

While exploring the biological activity of this compound, it is essential to consider its safety profile. The compound is classified under hazardous materials due to potential toxicity upon exposure:

- Hazard Statements :

- Harmful if swallowed (H302)

- Causes skin irritation (H315)

- Causes serious eye irritation (H319)

Proper handling procedures should be followed to mitigate risks associated with exposure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-3,5-difluorobenzodifluoride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination and fluorination steps. For example, bromination of 3,5-difluorobenzoic acid derivatives followed by functional group transformations (e.g., esterification or amidation) can yield the target compound. Controlled temperatures (0–60°C) and catalysts like Pd or Cu are critical for regioselectivity . Multi-step protocols may include Suzuki-Miyaura coupling for introducing aryl groups, as seen in Reference Example 80 of EP 4 374 877 A2, where 4-bromo-3,5-difluorophenyl groups are incorporated into complex heterocycles .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : NMR is essential for confirming fluorine positions, while and NMR resolve aromatic proton environments.

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., molecular formula CHBrFO, exact mass 235.928 g/mol) .

- HPLC : Retention time analysis under standardized conditions (e.g., 1.68 minutes using QC-SMD-TFA05) ensures purity .

Q. What purification strategies are recommended for isolating this compound?

- Methodological Answer : Recrystallization from ethanol or dichloromethane-hexane mixtures is effective for solid derivatives. For liquid intermediates, fractional distillation (boiling point ~286.5°C) or column chromatography with silica gel and ethyl acetate/hexane eluents is advised. Density (1.6 g/cm) and solubility data guide solvent selection .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh) catalysts and KCO as a base. Fluorine substituents influence electron density, with meta-fluorine groups enhancing electrophilicity at the bromine site. Reaction optimization requires inert atmospheres (Ar/N) and anhydrous solvents (THF/DMF) .

Q. How can computational methods predict the regioselectivity of nucleophilic substitution in derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to predict substitution sites. For example, fluorine’s electron-withdrawing effect directs nucleophilic attack to the para position of bromine. Solvent effects (PCM models) and steric maps (e.g., using GaussView) refine predictions .

Q. What experimental approaches resolve contradictions in reported reaction yields for fluorinated benzodifluoride derivatives?

- Methodological Answer : Systematic variation of reaction parameters (temperature, catalyst loading, solvent polarity) identifies optimal conditions. For instance, conflicting yields in nitration steps may arise from competing side reactions (e.g., defluorination), mitigated by using HNO/HSO at 0°C. Kinetic studies (e.g., in situ IR monitoring) quantify intermediate stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。